methyl]isoxazole CAS No. 116422-95-8](/img/structure/B1663158.png)
3,5-dimethyl-4-[[(4-methylphenyl)sulfonyl](phenyl)methyl]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML072 is a small molecule drug that acts as an antagonist of the neuropeptide Y receptor type 2 (NPY2R). It was initially developed by The Scripps Research Institute and is currently in the preclinical stage of research. The compound has shown potential therapeutic applications in treating conditions such as alcohol poisoning and anxiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML072 involves several key steps, starting with the preparation of the core structure. The general synthetic route includes:
Formation of the core structure: This involves the reaction of a halogen-substituted hydrocarbon with an electropositive metal to form a metal-carbon bond.
Transmetallation: This step involves the displacement of one metal by another, which is higher in the electrochemical series.
Metathesis: The metathesis reaction involves the exchange of ligands between two reacting chemical species.
Hydrometallation: This involves the addition of a metal hydride to an alkene to form an alkylmetal compound.
Industrial Production Methods
Industrial production of ML072 would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
ML072 undergoes several types of chemical reactions, including:
Oxidation: This involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This involves the gain of electrons, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
ML072 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the neuropeptide Y receptor type 2 and its role in various biochemical pathways.
Biology: It helps in understanding the physiological and pathological roles of the neuropeptide Y receptor type 2 in the body.
Medicine: ML072 is being investigated for its potential therapeutic applications in treating alcohol poisoning and anxiety.
Mechanism of Action
ML072 exerts its effects by antagonizing the neuropeptide Y receptor type 2. This receptor is involved in various physiological processes, including appetite regulation, anxiety, and stress response. By blocking this receptor, ML072 can modulate these processes, potentially providing therapeutic benefits in conditions such as alcohol poisoning and anxiety .
Comparison with Similar Compounds
ML072 is unique in its specific antagonistic action on the neuropeptide Y receptor type 2. Similar compounds include other neuropeptide Y receptor antagonists, such as:
BIBP 3226: Another neuropeptide Y receptor antagonist with a different receptor subtype specificity.
SR 120819A: A compound that targets the neuropeptide Y receptor type 1.
GR 231118: A neuropeptide Y receptor antagonist with broader receptor subtype activity.
ML072 stands out due to its specificity for the neuropeptide Y receptor type 2, making it a valuable tool for studying this particular receptor and its associated pathways .
Properties
CAS No. |
116422-95-8 |
|---|---|
Molecular Formula |
C19H19NO3S |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3,5-dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]-1,2-oxazole |
InChI |
InChI=1S/C19H19NO3S/c1-13-9-11-17(12-10-13)24(21,22)19(16-7-5-4-6-8-16)18-14(2)20-23-15(18)3/h4-12,19H,1-3H3 |
InChI Key |
ZEKHPEYYOIKDQJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2)C3=C(ON=C3C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2)C3=C(ON=C3C)C |
Synonyms |
3,5-dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]-1,2-oxazole |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


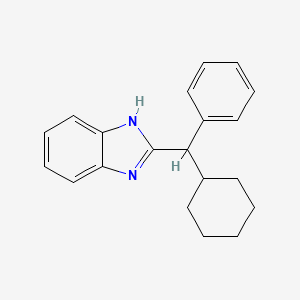
![2-Oxazolamine, 5-[(2-bromophenoxy)methyl]-4,5-dihydro-](/img/structure/B1663077.png)
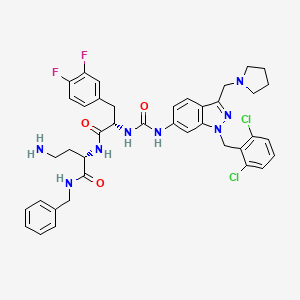

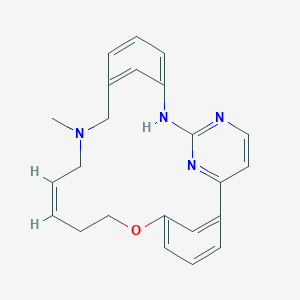
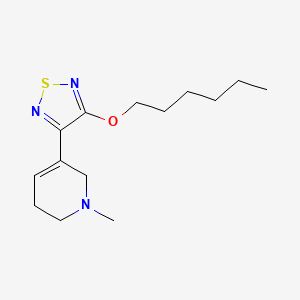


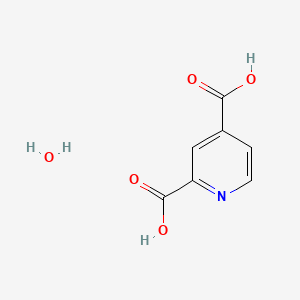
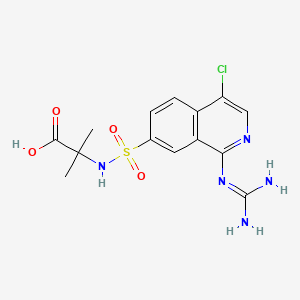
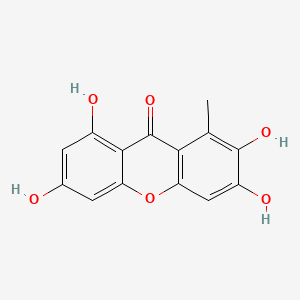
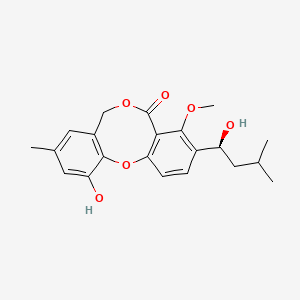
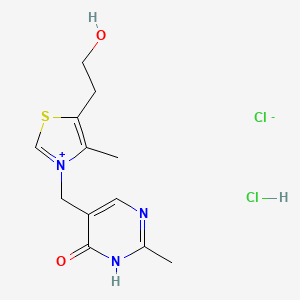
![1-Oxo-6-propan-2-ylspiro[3,5a,6,7,8,9a-hexahydro-2-benzoxepine-9,2'-oxirane]-4-carboxylic acid](/img/structure/B1663096.png)
